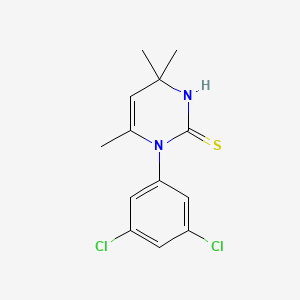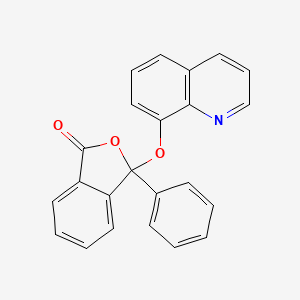
1-(3,5-dichlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Dichlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione is an organic compound belonging to the class of dihydropyrimidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dichlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichloroaniline and acetylacetone.
Cyclization Reaction: The key step involves a cyclization reaction where 3,5-dichloroaniline reacts with acetylacetone in the presence of a base such as sodium ethoxide. This reaction is carried out under reflux conditions to form the dihydropyrimidine ring.
Thionation: The final step involves the introduction of the thione group. This is achieved by treating the intermediate compound with a sulfurizing agent like Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
For industrial-scale production, the process is optimized for higher yields and purity. This often involves:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Such as recrystallization and chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,5-Dichlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alkoxides.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Thiols: From reduction reactions.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
1-(3,5-Dichlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 1-(3,5-dichlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and receptors, inhibiting their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation and cell proliferation, making it a candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,5-Dichlorophenyl)-3,4-dihydropyrimidine-2(1H)-thione: Lacks the trimethyl groups, resulting in different chemical properties and reactivity.
4,4,6-Trimethyl-3,4-dihydropyrimidine-2(1H)-thione: Lacks the dichlorophenyl group, affecting its biological activity and applications.
Uniqueness
1-(3,5-Dichlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione is unique due to the combination of the dichlorophenyl group and the trimethyl-substituted dihydropyrimidine ring
Propriétés
Formule moléculaire |
C13H14Cl2N2S |
|---|---|
Poids moléculaire |
301.2 g/mol |
Nom IUPAC |
3-(3,5-dichlorophenyl)-4,6,6-trimethyl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C13H14Cl2N2S/c1-8-7-13(2,3)16-12(18)17(8)11-5-9(14)4-10(15)6-11/h4-7H,1-3H3,(H,16,18) |
Clé InChI |
ANVUIGXJNQCVSJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(NC(=S)N1C2=CC(=CC(=C2)Cl)Cl)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-(5-bromo-2-hydroxyphenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B11652311.png)
![(4E)-5-methyl-4-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11652315.png)

![(E)-8-ethoxy-6-(2-methoxystyryl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B11652332.png)
![N-Acetyl-4-(4,4,8-trimethyl-4,5-dihydro-2,3-dithia-5-aza-cyclopenta[a]naphthalen-1-ylideneamino)-benzenesulfonamide](/img/structure/B11652342.png)
![Propan-2-yl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11652355.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-[2,2,4,6-tetramethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B11652358.png)
![Ethyl 5-(acetyloxy)-2-[(diethylamino)methyl]-1-methyl-6,8-diphenyl-1,6-dihydropyrrolo[2,3-e]indazole-3-carboxylate](/img/structure/B11652370.png)
![1-[2-(2-Bromophenoxy)propanoyl]indoline](/img/structure/B11652371.png)
![Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate](/img/structure/B11652375.png)
![4-{(Phenoxycarbonyl)[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl phenyl carbonate](/img/structure/B11652383.png)

![methyl 2-[({[6-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11652401.png)

